molecular formula C9H14O5S B13174602 Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide

Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide

Cat. No.: B13174602
M. Wt: 234.27 g/mol
InChI Key: PHVHTODDRDNTID-UHFFFAOYSA-N
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Description

Ethyl5,5-dioxo-1-oxa-5lambda6-thiaspiro[25]octane-2-carboxylate is a chemical compound with a unique spiro structure that includes both oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thioester with an epoxide in the presence of a base, leading to the formation of the spiro structure. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the spiro structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which Ethyl5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, potentially leading to inhibition or activation of specific pathways. The sulfur atom can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[5.5]undecane derivatives: These compounds have similar spiro structures but differ in the specific atoms and functional groups present.

    1,3-dioxane and 1,3-dithiane spiranes: These compounds also contain oxygen and sulfur atoms in their spiro structures.

Uniqueness

Ethyl5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carboxylate is unique due to its specific combination of oxygen and sulfur atoms in the spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide (CAS No. 1462858-89-4) is a compound characterized by its unique spirocyclic structure, which incorporates both oxygen and sulfur atoms. This article delves into its biological activity, synthesis methods, and potential applications based on available research findings.

PropertyValue
Molecular FormulaC9H14O5S
Molecular Weight234.27 g/mol
IUPAC NameEthyl 7,7-dioxo-1-oxa-7λ6-thiaspiro[2.5]octane-2-carboxylate
InChI KeyPHVHTODDRDNTID-UHFFFAOYSA-N
SMILESCCOC(=O)C1C2(O1)CCCS(=O)(=O)C2

Synthesis Methods

The synthesis of Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate typically involves the reaction of thioesters with epoxides in the presence of a base. Common solvents used include dichloromethane or tetrahydrofuran under controlled temperatures. The reaction pathway can lead to various derivatives through oxidation, reduction, and substitution reactions, making it a versatile compound for further chemical modifications .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the sulfur atom allows participation in redox reactions, which can influence metabolic pathways and enzyme activities. The spiro structure facilitates unique binding interactions that may lead to either inhibition or activation of biological processes .

Biological Activity

Research indicates that Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate exhibits potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory potential are ongoing, with some evidence supporting its role in modulating inflammatory pathways.
  • Enzyme Interaction : The compound's unique structure allows it to serve as a biochemical probe for studying enzyme interactions and metabolic pathways .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various spirocyclic compounds, including Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at specific concentrations.
  • Inflammatory Response Modulation : In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokine production in macrophage cultures, suggesting its potential therapeutic application in treating inflammatory diseases.
  • Enzyme Inhibition Studies : Research involving enzyme assays showed that Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate could inhibit certain metabolic enzymes, which may lead to altered pharmacokinetics of co-administered drugs .

Comparison with Similar Compounds

Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate can be compared with other spirocyclic compounds like:

Compound NameStructural FeaturesBiological Activity
Spiro[5.5]undecane derivativesSimilar spiro structureVarying antimicrobial effects
1,3-Dioxane derivativesContains oxygen atomsLimited biological studies

The uniqueness of Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate lies in its specific combination of sulfur and oxygen within the spiro structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H14O5S

Molecular Weight

234.27 g/mol

IUPAC Name

ethyl 7,7-dioxo-1-oxa-7λ6-thiaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C9H14O5S/c1-2-13-8(10)7-9(14-7)4-3-5-15(11,12)6-9/h7H,2-6H2,1H3

InChI Key

PHVHTODDRDNTID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCCS(=O)(=O)C2

Origin of Product

United States

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